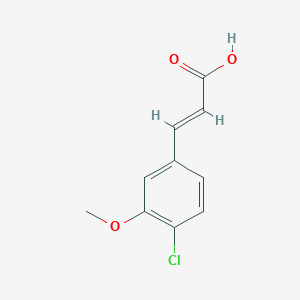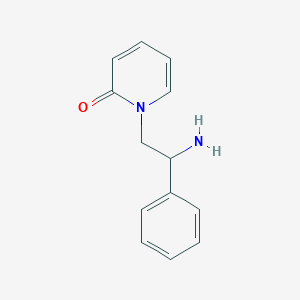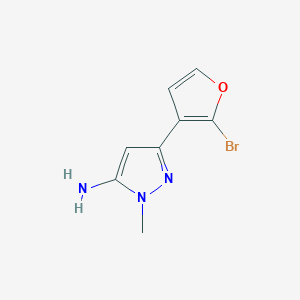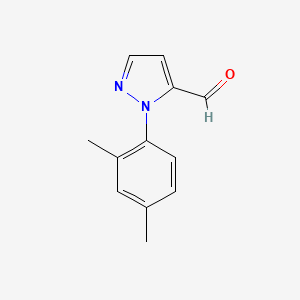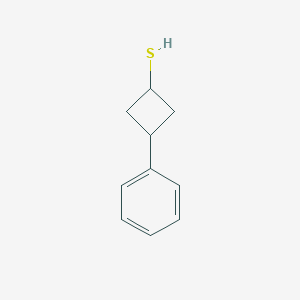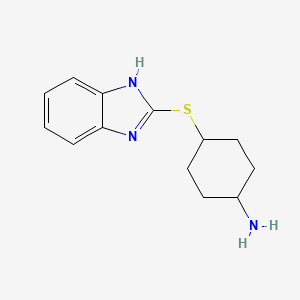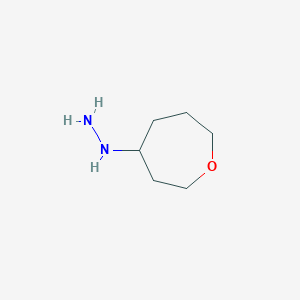
Oxepan-4-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxepan-4-ylhydrazine is a chemical compound with the molecular formula C₆H₁₄N₂O and a molecular weight of 130.19 g/mol It is a derivative of oxepane, a seven-membered cyclic ether, and contains a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Oxepan-4-ylhydrazine typically involves the reaction of oxepane derivatives with hydrazine. . The reaction conditions often involve the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Oxepan-4-ylhydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Substituted hydrazine derivatives.
Applications De Recherche Scientifique
Oxepan-4-ylhydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving hydrazine derivatives.
Industry: It can be used in the synthesis of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of Oxepan-4-ylhydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can affect cellular processes such as signal transduction, metabolism, and gene expression .
Comparaison Avec Des Composés Similaires
Oxepane: The parent compound, which lacks the hydrazine group.
Oxepan-4-one: A ketone derivative of oxepane.
Oxepan-4-amine: An amine derivative of oxepane.
Comparison: Oxepan-4-ylhydrazine is unique due to the presence of the hydrazine group, which imparts distinct reactivity and potential biological activity. Compared to oxepane and its other derivatives, this compound can participate in a wider range of chemical reactions and has more diverse applications in research and industry .
Propriétés
Formule moléculaire |
C6H14N2O |
|---|---|
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
oxepan-4-ylhydrazine |
InChI |
InChI=1S/C6H14N2O/c7-8-6-2-1-4-9-5-3-6/h6,8H,1-5,7H2 |
Clé InChI |
VMOFEANHNXYPCG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCOC1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




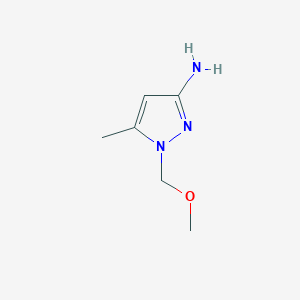
![5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13242535.png)
